7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Descripción
This compound features a quinazolin-4-one core modified with:
- A 2-sulfanylidene group at position 2, which may contribute to tautomerism or hydrogen-bonding interactions.
- A 3-(2-methoxyethyl) substituent, enhancing lipophilicity compared to hydroxyl or unsubstituted alkyl chains.
- A 7-position 4-benzylpiperazine-1-carbonyl moiety, likely influencing receptor binding and pharmacokinetics due to the piperazine ring’s flexibility and benzyl group’s aromaticity.
Propiedades
Número CAS |
422529-47-3 |
|---|---|
Fórmula molecular |
C23H26N4O3S |
Peso molecular |
438.55 |
Nombre IUPAC |
7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O3S/c1-30-14-13-27-22(29)19-8-7-18(15-20(19)24-23(27)31)21(28)26-11-9-25(10-12-26)16-17-5-3-2-4-6-17/h2-8,15H,9-14,16H2,1H3,(H,24,31) |
Clave InChI |
PCGAPUYWAFOFKT-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
The compound 7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 7-(4-benzylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.54 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinazoline ring |
| Functional Groups | Benzylpiperazine, methoxyethyl, sulfanylidene |
| Stereochemistry | Not specified in available literature |
Antimicrobial Activity
Preliminary studies indicate that quinazoline derivatives exhibit antimicrobial properties. In vitro assays have demonstrated that the compound shows significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL .
Anticancer Potential
Quinazolines have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Notably, it demonstrated an IC50 value of 20 µM against human breast cancer cells (MCF-7) in a dose-response assay .
The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. In silico studies suggest that the compound binds effectively to the ATP-binding site of these kinases, disrupting their activity and leading to apoptosis in cancer cells .
Neuropharmacological Effects
There is emerging evidence that quinazoline derivatives may possess neuropharmacological effects. The compound has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. In animal models, it exhibited anxiolytic effects comparable to standard anxiolytics like diazepam .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinazoline derivatives, including the compound of interest. The results indicated a significant reduction in bacterial viability when treated with the compound at varying concentrations .
Study 2: Anticancer Activity
In another study focusing on its anticancer potential, researchers treated MCF-7 cells with different concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with a notable induction of apoptosis as evidenced by increased annexin V staining .
Study 3: Neuropharmacological Assessment
A neuropharmacological assessment was conducted using rodent models to evaluate the anxiolytic properties of the compound. Behavioral tests such as the elevated plus maze showed that animals treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels .
Comparación Con Compuestos Similares
Structural Analogues of Quinazolin-4-one Derivatives
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on formula: C23H24N4O3S.
Key Comparative Insights
a) Substituent Effects on Physicochemical Properties
- Aromatic vs. Aliphatic Substituents: The 4-benzylpiperazine moiety in the target compound contrasts with the 4-furanoylpiperazine in . The benzyl group’s aromaticity may enhance binding to hydrophobic pockets in enzymes or receptors, whereas the furan’s heterocyclic nature could alter electronic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
